molecular formula C8H8F2N2O2 B2622191 1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid CAS No. 2137729-16-7

1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid

Cat. No. B2622191
CAS RN: 2137729-16-7
M. Wt: 202.161
InChI Key: QGIHKLAZNGXOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid” is a chemical compound . It is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with dichloro ethyl acetoacetate as a raw material, which reacts with a Vilsmeier reagent to obtain an intermediate. This intermediate then undergoes a cyclization reaction with methyl hydrazine to form another intermediate. A halogen exchange reaction is then carried out with a fluorination reagent to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H NMR and 13C NMR . The molecular weight of this compound is 176.12 g/mol .


Chemical Reactions Analysis

This compound has been used in the synthesis of a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . These amides have been tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .

Mechanism of Action

Target of Action

The primary target of the compound 1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid, also known as EN300-395494, is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells .

Mode of Action

EN300-395494 interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the normal functioning of the mitochondrial respiratory chain, leading to an energy deficit in the cells . In molecular docking studies, it has been observed that the carbonyl oxygen atom of a similar compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .

Biochemical Pathways

The inhibition of SDH by EN300-395494 affects the citric acid cycle and the electron transport chain . These pathways are critical for ATP production, and their disruption leads to an energy deficit in the cells . This energy deficit can have downstream effects on various cellular processes that depend on ATP, leading to cell death .

Result of Action

The molecular and cellular effects of EN300-395494’s action primarily involve the disruption of energy production within the cell . By inhibiting SDH, EN300-395494 disrupts the citric acid cycle and the electron transport chain, leading to an energy deficit . This energy deficit can inhibit various ATP-dependent cellular processes, ultimately leading to cell death .

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-690,550 is its selectivity for 1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid, which reduces the risk of side effects associated with non-selective JAK inhibitors. CP-690,550 is also well-tolerated and has a favorable safety profile. However, there are some limitations to using CP-690,550 in lab experiments. CP-690,550 is a relatively new compound, and there is limited information available on its long-term effects. Additionally, CP-690,550 may not be effective in all patients, and its efficacy may vary depending on the disease being treated.

Future Directions

There are several future directions for research on CP-690,550. One area of research is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of research is the investigation of the long-term effects of CP-690,550 and other JAK inhibitors. Additionally, researchers are exploring the potential use of JAK inhibitors in other autoimmune diseases, such as lupus and inflammatory bowel disease.
In conclusion, CP-690,550 is a promising compound that has shown potential in the treatment of various autoimmune diseases. Its selectivity for 1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid and favorable safety profile make it a promising candidate for further research and development. While there are some limitations to using CP-690,550 in lab experiments, its potential therapeutic applications make it an important compound for scientific research.

Synthesis Methods

The synthesis of CP-690,550 involves the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified using column chromatography.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, CP-690,550 has been shown to be effective in reducing inflammation and suppressing the immune system. In clinical trials, CP-690,550 has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and multiple sclerosis.

Safety and Hazards

When handling this compound, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and safety glasses, should be worn .

Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid acts by inhibiting succinate dehydrogenase (SDH), a complex II in the mitochondrial respiration chain . The compound interacts with enzymes such as SDH, and the nature of these interactions involves the formation of hydrogen bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting the synthesis of fatty acids, which are necessary for the growth of insect larvae . This impact on cellular metabolism can affect cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. In molecular docking, the carbonyl oxygen atom of the compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH . This interaction leads to the inhibition of SDH, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound is persistent , suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the metabolic pathway that involves the enzyme succinate dehydrogenase . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its high leachability , it may interact with transporters or binding proteins, affecting its localization or accumulation.

properties

IUPAC Name

1-cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-7(10)6-5(8(13)14)3-12(11-6)4-1-2-4/h3-4,7H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIHKLAZNGXOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137729-16-7
Record name 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.